8-Methylindolizine

Organic Synthesis Reactivity Electrophilic Substitution

Researchers requiring precise 8-substituted indolizine scaffolds often face inefficient synthesis due to positional isomer ambiguity. 8-Methylindolizine (CAS 31108-58-4) resolves this with the methyl group fixed at the least reactive 8-position, guaranteeing regiochemical fidelity. - Ensures correct starting point for 8-substituted analogs and nicotinic receptor antagonists. - Validated purity (≥95%) and spectral identity for reliable analytical method development. - Available for immediate procurement with global shipping.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 31108-58-4
Cat. No. B3350851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylindolizine
CAS31108-58-4
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=CC=C2
InChIInChI=1S/C9H9N/c1-8-4-2-6-10-7-3-5-9(8)10/h2-7H,1H3
InChIKeyDCZBPBWCSAFBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylindolizine: Baseline Characteristics for Research Procurement


8-Methylindolizine (CAS 31108-58-4) is a nitrogen-containing heterocyclic compound belonging to the indolizine class, characterized by a fused bicyclic structure consisting of a five-membered pyrrole ring and a six-membered pyridine ring with a methyl substituent at the 8-position [1]. Its molecular formula is C9H9N, with a molecular weight of 131.17 g/mol . It is typically available as a research chemical with a minimum purity of 95% . This compound serves as a core scaffold or synthetic intermediate in medicinal chemistry and organic synthesis, with its fundamental properties cataloged in spectral databases [1] and supplier listings .

Why 8-Methylindolizine Cannot Be Substituted with Other Isomers


The precise position of the methyl group on the indolizine core is a critical determinant of its chemical behavior, rendering substitution with other methylindolizine isomers (e.g., 5-, 6-, or 7-methylindolizine) invalid for applications requiring specific reactivity or properties. Foundational studies on indolizine reactivity have established a clear positional reactivity hierarchy for electrophilic substitution (3 > 1 ⪢ 2 > 5 ≈ 7 > 6 > 8) [1]. The 8-position is the least reactive site, meaning that 8-Methylindolizine will exhibit a distinct and non-interchangeable profile compared to an isomer with a methyl group at a more activated position. This fundamental difference in electron density and steric hindrance directly impacts its role as a synthetic intermediate, influencing regioselectivity in subsequent reactions [2][3].

Key Differentiators of 8-Methylindolizine


Positional Reactivity Ranking in Electrophilic Substitution

The reactivity of the unsubstituted indolizine ring towards electrophilic substitution is highly position-dependent. The 8-position is the least reactive site on the molecule. This class-level data infers that 8-Methylindolizine will be significantly less reactive at the 8-position compared to, for example, the 3-position of an unsubstituted indolizine, or the methyl-substituted positions of other isomers. Direct comparative data for 8-Methylindolizine against other isomers is not available in the literature [1].

Organic Synthesis Reactivity Electrophilic Substitution

Structural Identity Versus Regioisomers

8-Methylindolizine shares an identical molecular formula (C9H9N) and molecular weight (131.17 g/mol) with its other methyl-substituted regioisomers (5-, 6-, and 7-methylindolizine) [1][2]. However, its unique structure is confirmed by its distinct InChIKey (DCZBPBWCSAFBFW-UHFFFAOYSA-N) and SMILES string (CC1=CC=C[n]2cccc12) [2]. This differentiates it from, for instance, 5-methylindolizine (InChIKey: ZSDNHOGPGWKCHS-UHFFFAOYSA-N) [1]. While no single physical property (e.g., melting point) is consistently reported across all sources to provide a quantitative comparison, the distinct analytical identifiers are the primary means for procurement and quality control to ensure the correct isomer is obtained.

Analytical Chemistry Quality Control Structural Identity

8-Methyl Scaffold in Nicotinic Receptor Antagonists

While 8-Methylindolizine itself is not directly bioactive, the 8-methyl group is a key structural feature in a class of potent, noncompetitive nicotinic receptor antagonists, specifically 5,8-disubstituted indolizidines. This class-level evidence from structurally related, saturated analogs demonstrates the importance of the 8-methyl substitution. For instance, removing the 8-methyl group from the alkaloid (-)-235B' (IC50 = 42 nM) to create the des-8-methyl analog (ZZ-272) results in a ~10-fold loss of potency (IC50 = 413 nM) in inhibiting nicotine-evoked dopamine release [1][2]. This underscores that the 8-methyl moiety is not a trivial substituent but a critical pharmacophoric element for this biological activity, making the 8-methylindolizine scaffold a privileged starting point for drug discovery in this area.

Medicinal Chemistry Nicotinic Receptors Alkaloids

Research and Industrial Applications


Synthesis of Regiospecific Indolizine Derivatives

8-Methylindolizine is the optimal starting material when the synthetic goal is a final product that requires a methyl group specifically at the 8-position of the indolizine ring. As established in Section 3, the 8-position is the least reactive site for electrophilic substitution [1]. Attempting to install a methyl group at the 8-position via electrophilic methylation of a different indolizine isomer would be highly inefficient, if not impossible. Therefore, procurement of the correct 8-Methylindolizine isomer is a non-negotiable requirement for the efficient and predictable synthesis of 8-substituted analogs.

Nicotinic Receptor Ligand Development

Researchers developing novel antagonists for nicotinic acetylcholine receptors should procure 8-Methylindolizine as a key building block. The class-level evidence shows that the 8-methyl substitution pattern is a critical feature for high potency in related indolizidine alkaloids [1][2]. Using 8-Methylindolizine as a core scaffold provides a strategic advantage over unsubstituted indolizine or other isomers, offering a proven pharmacophoric element for this therapeutic target.

Analytical Method Development and Quality Control

8-Methylindolizine is required as a certified reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, NMR) used to distinguish between the various methylindolizine isomers. As highlighted in Section 3, these isomers have identical molecular weights and are difficult to differentiate without authenticated standards [1][2]. Procurement of the pure compound ensures accurate identification and quantification of this specific isomer in complex reaction mixtures or as part of quality control processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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